molecular formula C12H8BrNO2 B14106311 1-(4-Bromophenyl)-3-nitrobenzene CAS No. 32858-99-4

1-(4-Bromophenyl)-3-nitrobenzene

Cat. No.: B14106311
CAS No.: 32858-99-4
M. Wt: 278.10 g/mol
InChI Key: FCECNXAQAYNFBV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-nitrobenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(4-bromophenyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under specific conditions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 1-(4-methoxyphenyl)-3-nitrobenzene.

    Reduction: The major product is 1-(4-bromophenyl)-3-aminobenzene.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions applied.

Scientific Research Applications

1-(4-Bromophenyl)-3-nitrobenzene has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-nitrobenzene involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-nitrobenzene
  • 1-(4-Bromophenyl)-4-nitrobenzene
  • 1-(4-Chlorophenyl)-3-nitrobenzene

Comparison: 1-(4-Bromophenyl)-3-nitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

32858-99-4

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

1-(4-bromophenyl)-3-nitrobenzene

InChI

InChI=1S/C12H8BrNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H

InChI Key

FCECNXAQAYNFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br

Origin of Product

United States

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